
Application Note: Comprehensive Analytical
Characterization of 5-Bromo-3-methylpyrazin-2-

ol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317 Get Quote

Abstract
This document provides a detailed guide with integrated protocols for the comprehensive

analytical characterization of 5-Bromo-3-methylpyrazin-2-ol (CAS: 100047-56-1), a

halogenated pyrazine derivative.[1][2][3] Such heterocyclic compounds are pivotal building

blocks in medicinal chemistry and materials science, making their unambiguous identification

and purity assessment critical for research and development.[4][5][6][7] This guide details a

multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass

Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance

Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and

drug development professionals, emphasizing not only the procedural steps but also the

scientific rationale behind the selection of specific methods and parameters. A key focus is

placed on elucidating the structural features and addressing the potential for keto-enol

tautomerism inherent to 2-hydroxypyrazine systems.

Introduction and Physicochemical Overview
5-Bromo-3-methylpyrazin-2-ol is a substituted pyrazine, a class of nitrogen-containing

heterocyclic compounds with significant applications in pharmacology and flavor chemistry.[6]

The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyrazine core

imparts specific chemical reactivity and makes it a versatile intermediate for further synthetic
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modifications.[8] Accurate characterization is the bedrock of its application, ensuring identity,

purity, and consistency in downstream processes.

A critical consideration for this molecule is its existence in tautomeric forms: the aromatic

alcohol (pyrazin-2-ol) and the non-aromatic amide (pyrazin-2-one). The analytical approach

must be capable of distinguishing or accounting for this equilibrium.

Table 1: Physicochemical Properties of 5-Bromo-3-methylpyrazin-2-ol

Property Value Source

IUPAC Name
5-bromo-3-methyl-1H-pyrazin-

2-one
[1]

CAS Number 100047-56-1 [1]

Molecular Formula C₅H₅BrN₂O [1]

Molecular Weight 189.01 g/mol Calculated

Canonical SMILES CC1=NC(Br)=CN=C1O [1]

InChI Key
RNHAEGVBHQSLFS-

UHFFFAOYSA-N
[1]

Appearance Expected to be a solid General Knowledge

Structural Elucidation: A Spectroscopic Triad
The primary objective is to confirm the covalent structure of the molecule. A combination of

NMR, MS, and FTIR provides orthogonal and confirmatory data to establish its identity

unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic

connectivity of an organic molecule. ¹H NMR confirms the number and environment of protons,

while ¹³C NMR provides information about the carbon skeleton. The choice of solvent is critical;

deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is capable of dissolving a wide
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range of organic compounds and, importantly, allows for the observation of exchangeable

protons (from the -OH or -NH group), which would be lost in solvents like D₂O.

Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of

DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire data over a spectral width of 0-12 ppm.

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve

sensitivity.

¹³C NMR Acquisition:

Acquire data over a spectral width of 0-200 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Expected Spectral Data & Interpretation:

¹H NMR:

~2.3 ppm (singlet, 3H): Corresponds to the methyl (-CH₃) protons.

~7.5-8.0 ppm (singlet, 1H): Represents the lone proton on the pyrazine ring.

~11-12 ppm (broad singlet, 1H): This is the exchangeable proton. Its chemical shift can

help infer the dominant tautomer; a shift in this region is characteristic of an N-H proton in
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the pyrazin-2-one form.

¹³C NMR: Five distinct carbon signals are expected. The chemical shifts will be influenced by

the electronegative bromine, nitrogen, and oxygen atoms. The presence of a signal >160

ppm would strongly suggest a carbonyl carbon (C=O), confirming the pyrazin-2-one tautomer

as the dominant form in solution.

Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of a compound, serving as a

primary confirmation of its elemental formula. For 5-Bromo-3-methylpyrazin-2-ol, MS is

particularly definitive due to the natural isotopic abundance of bromine. Bromine exists as two

stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 mass units.[9] This

results in a characteristic "doublet" or "M/M+2" peak pattern for any fragment containing a

bromine atom, providing an unmistakable signature.[9][10]

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a TOF or

Orbitrap analyzer for accurate mass measurement.

Acquisition Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for nitrogen-

containing heterocycles, which are readily protonated.

Mass Range: Scan from m/z 50 to 500.

Data Analysis: Look for the protonated molecular ion [M+H]⁺.

Expected Spectral Data & Interpretation:

The mass spectrum should exhibit a pair of peaks of nearly equal intensity, separated by 2 m/z

units, corresponding to the [M+H]⁺ ion.
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Table 2: Expected Molecular Ion Peaks for C₅H₅BrN₂O

Ion
Isotope
Combination

Calculated m/z
Expected Relative
Intensity

[M+H]⁺ C₅H₆⁷⁹BrN₂O⁺ 188.9718 ~100%

[M+2+H]⁺ C₅H₆⁸¹BrN₂O⁺ 190.9698 ~98%

The observation of this isotopic pattern with accurate mass measurements confirming the

elemental formula provides exceptionally strong evidence for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the

functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

[12][13][14] For this compound, FTIR is invaluable for probing the keto-enol tautomerism. The

presence of a strong C=O stretch would confirm the pyrazin-2-one form, while a distinct O-H

stretch would indicate the pyrazin-2-ol form.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

No further preparation is needed.

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over the range of 4000-500 cm⁻¹.

Co-add 16-32 scans to obtain a high-quality spectrum.

Expected Spectral Data & Interpretation:

Table 3: Key FTIR Absorption Bands and Their Interpretation
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Wavenumber (cm⁻¹) Vibration Type Interpretation

3200-2800 N-H Stretch (amide)

A broad band in this region

indicates the presence of the

pyrazin-2-one tautomer.

3500-3200 O-H Stretch (alcohol)

A sharp to broad peak here

would suggest the pyrazin-2-ol

form. Its absence or weakness

points to the keto form.

~1650 C=O Stretch (amide)

A strong, sharp absorption

band is a definitive marker for

the pyrazin-2-one tautomer.

1600-1450 C=C & C=N Stretches
Aromatic and heteroaromatic

ring vibrations.[15]

~2950 C-H Stretch
Aliphatic C-H from the methyl

group.

~3100 C-H Stretch
Aromatic C-H from the ring

proton.

< 700 C-Br Stretch
Typically found in the

fingerprint region.

The combined data from these three spectroscopic techniques should provide an unambiguous

structural assignment.

Purity Assessment and Quantification
Once the structure is confirmed, its purity must be determined. HPLC is the industry-standard

technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[16]

[17]

Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)
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Causality: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar

stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute

earlier, while less polar compounds are retained longer. By monitoring the eluent with a UV

detector, impurities can be separated from the main compound and quantified based on their

relative peak areas.

Sample & Mobile Phase Preparation HPLC Analysis Data Processing

Prepare Mobile Phase
(e.g., A: 0.1% TFA in H₂O

B: 0.1% TFA in ACN)

Prepare Sample
(1 mg/mL in Diluent)

Inject Sample
(e.g., 5 µL)

Isocratic or Gradient Elution
(C18 Column)

UV Detection
(e.g., 254 nm) Integrate Chromatogram Calculate Purity

(% Area) Generate Report

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

Protocol: HPLC Purity Determination

Mobile Phase Preparation:

Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

Degas both phases by sonication or vacuum filtration.

Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture

of ACN/water (or a suitable diluent).

Chromatographic Conditions:

Table 4: Recommended HPLC Method Parameters
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Parameter Recommended Setting Rationale

Column C18, 4.6 x 150 mm, 5 µm

Standard reverse-phase

column offering good

resolution for small molecules.

Mobile Phase
Gradient: 5% B to 95% B over

15 min

A gradient ensures that

impurities with a wide range of

polarities are eluted and

detected.

Flow Rate 1.0 mL/min
Standard analytical flow rate

for a 4.6 mm ID column.

Column Temp. 30 °C

Controlled temperature

ensures reproducible retention

times.

Detection UV at 254 nm

Aromatic and conjugated

systems typically absorb

strongly at this wavelength.

Injection Vol. 5 µL

A small volume prevents peak

distortion and column

overloading.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the purity by dividing the peak area of the main compound by the total area of all

peaks and multiplying by 100.

The Limit of Quantification (LOQ) and Limit of Detection (LOD) should be established

during formal method validation.

Summary and Concluding Remarks
The comprehensive characterization of 5-Bromo-3-methylpyrazin-2-ol requires an integrated

analytical strategy. The described triad of spectroscopic methods—NMR for structural
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connectivity, MS for molecular weight and isotopic confirmation, and FTIR for functional group

analysis—provides a robust and definitive identification of the molecule. This structural

confirmation is complemented by RP-HPLC, which serves as the gold standard for assessing

purity. Together, these methods form a self-validating system that ensures the quality and

identity of the material, which is paramount for its successful application in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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